

In-Depth Technical Guide: GW549390X (CAS No. 135307-33-4)

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Compound of Interest		
Compound Name:	GW549390X	
Cat. No.:	B1239478	Get Quote

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Abstract

GW549390X is a potent, dual-action small molecule inhibitor targeting Firefly Luciferase (FLuc) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This technical guide provides a comprehensive overview of its known biochemical activities, including quantitative data, and outlines relevant experimental methodologies. The document is intended to serve as a foundational resource for researchers utilizing **GW549390X** in preclinical studies, particularly in the fields of oncology, angiogenesis, and high-throughput screening.

Core Properties and Mechanism of Action

GW549390X, with the Chemical Abstracts Service (CAS) number 135307-33-4, has been identified as a dual inhibitor of the enzyme Firefly Luciferase (FLuc) and the receptor tyrosine kinase VEGFR2.

Its primary mechanisms of action are:

Firefly Luciferase (FLuc) Inhibition: GW549390X acts as an ATP-competitive inhibitor of
FLuc. It is understood that the aniline side chain of the molecule binds to the ATP pocket of
the enzyme, thereby blocking the catalytic activity essential for the bioluminescent reaction.



VEGFR2 Inhibition: As an inhibitor of VEGFR2, GW549390X interferes with a key signaling
pathway involved in angiogenesis, the formation of new blood vessels. By blocking VEGFR2,
it can inhibit endothelial cell proliferation, migration, and survival, which are critical processes
in tumor growth and metastasis.

Quantitative Data

The inhibitory potency of **GW549390X** against its primary targets has been quantified and is summarized in the table below.

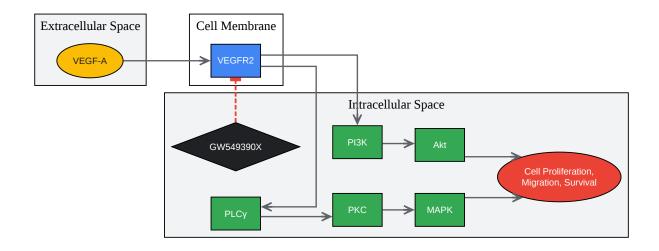
Target	Parameter	Value
Firefly Luciferase (FLuc)	IC50	0.26 μΜ
VEGFR2	IC50	1.2 μΜ

Table 1: Inhibitory Potency of **GW549390X**[1]

Signaling Pathways VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK/p38 MAPK pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability. **GW549390X**, by inhibiting VEGFR2, effectively blocks these downstream signaling events.





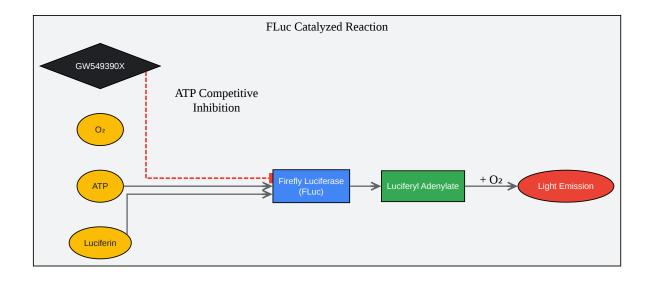
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Caption: VEGFR2 signaling pathway and the inhibitory action of GW549390X.

Firefly Luciferase Bioluminescence Pathway

The bioluminescent reaction catalyzed by Firefly Luciferase involves the ATP-dependent conversion of luciferin to luciferyl adenylate. This intermediate then reacts with oxygen to produce an electronically excited oxyluciferin, which emits light upon returning to its ground state. **GW549390X** competitively inhibits the initial step by binding to the ATP pocket of the enzyme.





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Caption: ATP-competitive inhibition of Firefly Luciferase by GW549390X.

Experimental Protocols

The following sections outline general experimental protocols relevant to the characterization of **GW549390X**. Specific adaptations may be necessary based on experimental goals and available resources.

VEGFR2 Kinase Inhibition Assay (Biochemical)

This protocol provides a framework for determining the in vitro inhibitory activity of **GW549390X** against VEGFR2.

Materials:

Recombinant human VEGFR2 kinase domain

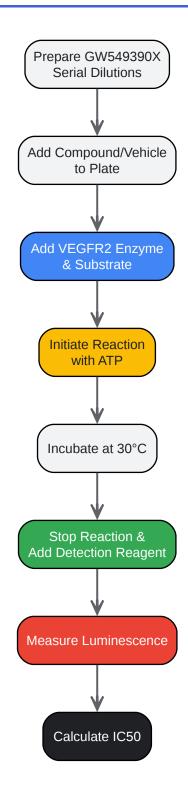


- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- GW549390X (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
- 96-well or 384-well white plates

Procedure:

- Prepare a serial dilution of GW549390X in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add the diluted **GW549390X** or DMSO (vehicle control) to the wells of the assay plate.
- Add the VEGFR2 enzyme and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR2.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of GW549390X relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.





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Caption: Workflow for a biochemical VEGFR2 kinase inhibition assay.

Firefly Luciferase Inhibition Assay (Biochemical)



This protocol outlines a method to determine the IC50 of **GW549390X** against Firefly Luciferase.

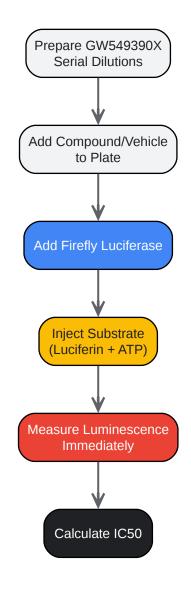
Materials:

- Recombinant Firefly Luciferase
- Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 10 mM MgSO₄, 1 mM DTT, 1 mM EDTA)
- D-Luciferin
- ATP
- GW549390X (dissolved in DMSO)
- 96-well or 384-well white plates

Procedure:

- Prepare a serial dilution of GW549390X in DMSO and then in luciferase assay buffer.
- Add the diluted **GW549390X** or DMSO (vehicle control) to the wells of the assay plate.
- · Add Firefly Luciferase to each well.
- Prepare a substrate solution containing D-Luciferin and ATP in the assay buffer.
- Initiate the reaction by injecting the substrate solution into the wells.
- Immediately measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of GW549390X.
- Determine the IC50 value using a suitable curve-fitting model.





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Caption: Workflow for a biochemical Firefly Luciferase inhibition assay.

Considerations for Use in Research

- Off-Target Effects: Due to its inhibitory activity on FLuc, GW549390X can interfere with
 reporter gene assays that utilize this enzyme. This is a critical consideration when
 interpreting data from such experiments, and appropriate controls, such as using a different
 reporter system (e.g., Renilla luciferase), should be included.
- Kinase Selectivity: While identified as a VEGFR2 inhibitor, the broader kinase selectivity profile of GW549390X is not extensively documented in publicly available literature.



Researchers should consider profiling its activity against a panel of kinases to fully characterize its specificity.

 In Vivo Studies: There is limited publicly available information regarding the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of GW549390X. Any in vivo studies should include thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

GW549390X is a valuable research tool for studying the roles of VEGFR2 and for understanding the potential for off-target effects in luciferase-based assays. Its dual inhibitory nature necessitates careful experimental design and data interpretation. This guide provides a starting point for researchers working with this compound, summarizing key data and providing foundational experimental protocols. Further investigation into its broader selectivity and in vivo properties will be crucial for its potential development as a therapeutic agent.

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References

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